molecular formula C15H16FNO2 B5731021 (3,5-dimethoxybenzyl)(2-fluorophenyl)amine

(3,5-dimethoxybenzyl)(2-fluorophenyl)amine

Cat. No. B5731021
M. Wt: 261.29 g/mol
InChI Key: FVUZEXFUPLBJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dimethoxybenzyl)(2-fluorophenyl)amine, also known as DOEF, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been used in scientific research for its potential therapeutic effects. DOEF is a structural analog of the well-known psychedelic drug, mescaline, and has been shown to produce similar effects.

Mechanism of Action

The mechanism of action of (3,5-dimethoxybenzyl)(2-fluorophenyl)amine is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. This compound has also been shown to have an effect on the dopamine and norepinephrine systems, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It has also been shown to produce changes in mood, cognition, and perception, including visual hallucinations and altered states of consciousness.

Advantages and Limitations for Lab Experiments

(3,5-dimethoxybenzyl)(2-fluorophenyl)amine has several advantages for use in scientific research. It is relatively easy to synthesize, and its effects can be easily measured and quantified. However, there are also several limitations to its use. This compound is a psychoactive substance, which means that it can be difficult to control for the effects of individual differences in response to the drug. Additionally, the use of this compound in human subjects may raise ethical concerns due to its psychoactive effects.

Future Directions

There are several potential future directions for research on (3,5-dimethoxybenzyl)(2-fluorophenyl)amine. One area of interest is the potential therapeutic effects of this compound for the treatment of depression and anxiety disorders. Another area of research is the potential use of this compound in the treatment of substance use disorders, such as addiction to opioids or alcohol. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the brain and body.

Synthesis Methods

The synthesis of (3,5-dimethoxybenzyl)(2-fluorophenyl)amine involves a multi-step process that requires advanced knowledge of organic chemistry. The most common method for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between 3,5-dimethoxybenzyl chloride and 2-fluoroaniline. The resulting intermediate is then reduced to produce this compound.

Scientific Research Applications

(3,5-dimethoxybenzyl)(2-fluorophenyl)amine has been used in scientific research to investigate its potential therapeutic effects. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its psychoactive effects. Studies have also suggested that this compound may have potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-18-12-7-11(8-13(9-12)19-2)10-17-15-6-4-3-5-14(15)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUZEXFUPLBJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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